

A Technical Guide to the Physicochemical Characteristics of *rac*-Hesperetin-d3

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Compound of Interest

Compound Name: *rac*-Hesperetin-d3

Cat. No.: B584372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of ***rac*-Hesperetin-d3**, a deuterated form of the flavanone hesperetin. This information is critical for its application in research and development, particularly in metabolic studies, as an internal standard for analytical quantification, and in preclinical drug development.

Core Physicochemical Data

The following tables summarize the key quantitative and qualitative physicochemical properties of ***rac*-Hesperetin-d3**.

Identifier	Value	Source
IUPAC Name	(±)-2,3-Dihydro-5,7-dihydroxy-2-[3-hydroxy-4-(methoxy-d3)phenyl]-4H-1-benzopyran-4-one	[1]
Synonyms	(±)-3',5,7-Trihydroxy-4'-methoxyflavanone-d3, rac-Hesperetin-d3 is labelled Hesperetin.	[1][2]
CAS Number	1346605-26-2	[1]
Molecular Formula	C ₁₆ H ₁₁ D ₃ O ₆	[1]
Molecular Weight	305.28 g/mol	[1]
Formula Weight	305.3	[2]

Property	Value	Source
Physical State	Solid	[2][3]
Appearance	White to Off-White Solid	[3]
Isotopic Purity	≥99% deuterated forms (d1-d3)	[2]
Solubility	Slightly soluble in Methanol. Soluble in Chloroform, Dichloromethane, DMSO.	[2][3][4]
Storage	-20°C	[2]
Stability	≥ 4 years (at -20°C)	[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **rac-Hesperetin-d3** are analogous to those used for other flavonoids. Below are generalized

methodologies for key experiments.

Determination of Melting Point

The melting point of solid crystalline compounds like **rac-Hesperetin-d3** can be determined using a digital melting point apparatus.

Methodology:

- A small, dry sample of **rac-Hesperetin-d3** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For comparison, the melting point of non-deuterated hesperetin is approximately 227.5 °C[5].

Solubility Assessment

The solubility of **rac-Hesperetin-d3** in various solvents can be determined using the shake-flask method.

Methodology:

- An excess amount of **rac-Hesperetin-d3** is added to a known volume of the solvent of interest (e.g., methanol, water, DMSO) in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove undissolved solid.
- The concentration of **rac-Hesperetin-d3** in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV or Mass Spectrometric (MS) detection.

Isotopic Purity Determination by Mass Spectrometry

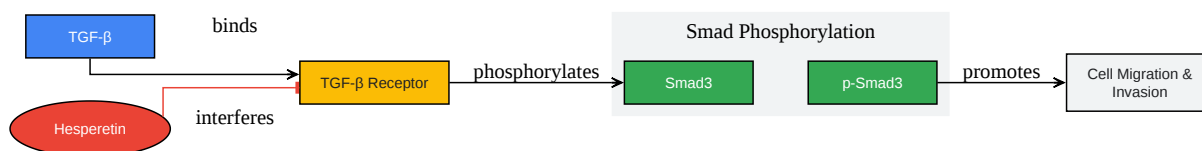
The isotopic purity of **rac-Hesperetin-d3** is critical for its use as an internal standard. This is typically determined by mass spectrometry.

Methodology:

- A solution of **rac-Hesperetin-d3** is prepared and infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.
- The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species are measured.
- The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Signaling Pathways of Hesperetin

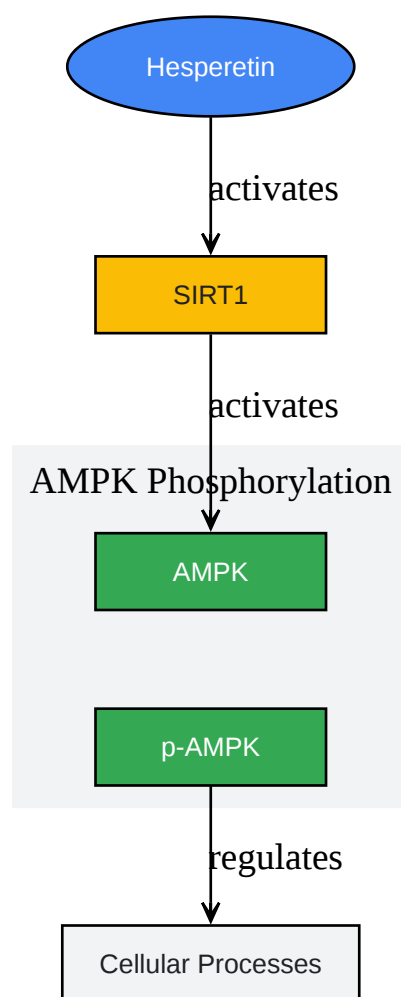
Hesperetin, the non-deuterated parent compound of **rac-Hesperetin-d3**, is known to modulate several key signaling pathways implicated in various cellular processes and disease states. The following diagrams illustrate these interactions.



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Figure 1: Hesperetin's inhibition of the TGF-β signaling pathway.

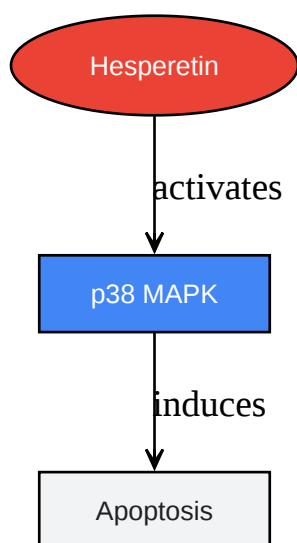
Hesperetin has been shown to interfere with the transforming growth factor- β (TGF- β) signaling pathway by disrupting the interaction between the ligand and its receptor. This interference subsequently inhibits the phosphorylation of Smad3, a key downstream effector, leading to a reduction in cancer cell migration and invasion[6].



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Figure 2: Hesperetin's activation of the SIRT1-AMPK signaling pathway.

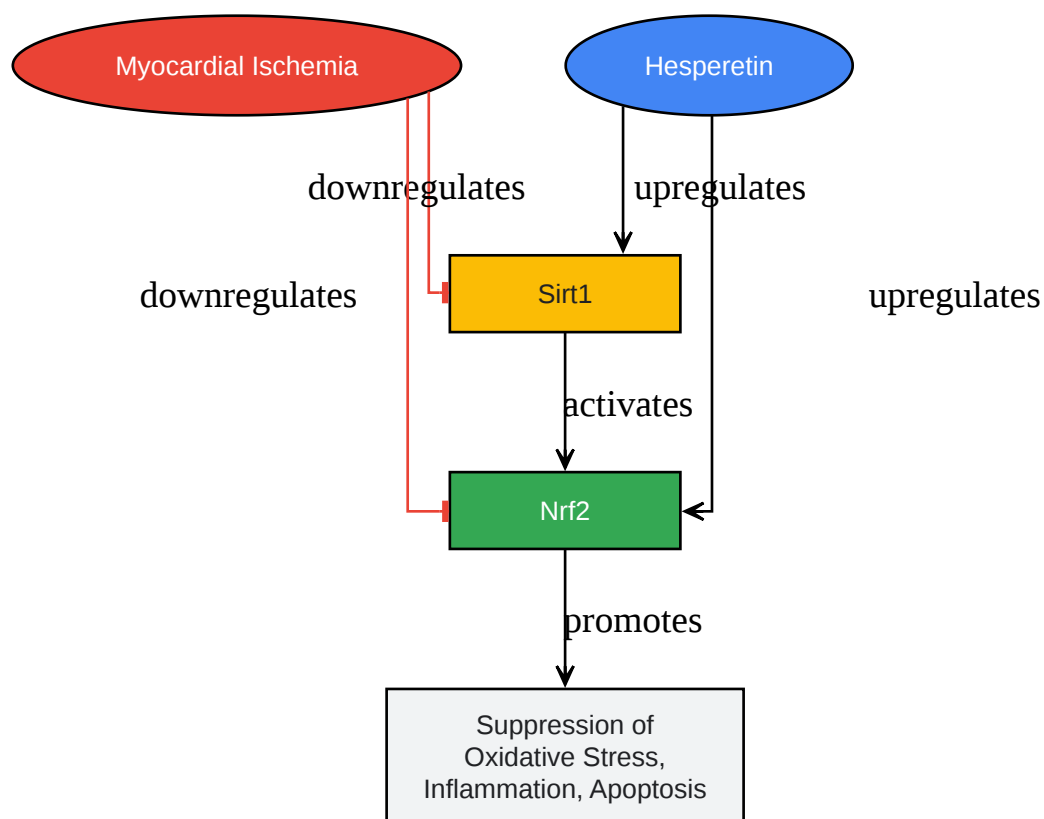
Studies have indicated that hesperetin can act as a potent bioactivator of the SIRT1-AMPK signaling pathway. It increases the protein level and activity of SIRT1, which in turn leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). This pathway is crucial for regulating various cellular processes[7].



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Figure 3: Hesperetin-induced apoptosis via p38 MAPK activation.

Hesperetin has been observed to induce apoptosis in certain cell types, such as human glioblastoma cells, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[8][9].



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Figure 4: Hesperetin's modulation of the Sirt1/Nrf2 pathway in myocardial ischemia.

In the context of myocardial ischemia, hesperetin has been shown to exert protective effects by modulating the Sirt1/Nrf2 signaling pathway. It counteracts the ischemia-induced downregulation of Sirt1 and Nrf2, leading to the suppression of oxidative stress, inflammation, and apoptosis[10][11].

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